2-Chloro-4-cyclopropylpyridine
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Overview
Description
2-Chloro-4-cyclopropylpyridine is a chemical compound with the molecular formula C8H8ClN and a molecular weight of 153.61 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a cyclopropyl group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-cyclopropylpyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated pyridine derivative in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the careful control of temperature, pressure, and the concentration of reactants to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-cyclopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The cyclopropyl group can participate in ring-opening or ring-closing reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-Chloro-4-cyclopropylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclopropylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-Chloropyridine: A simpler derivative with a chlorine atom at the second position.
4-Cyclopropylpyridine: Lacks the chlorine atom but retains the cyclopropyl group.
2-Chloro-4-methylpyridine: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness: 2-Chloro-4-cyclopropylpyridine is unique due to the combination of the chlorine atom and the cyclopropyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler derivatives .
Biological Activity
2-Chloro-4-cyclopropylpyridine is an organic compound with the molecular formula C9H8ClN. It is a pyridine derivative characterized by a chlorine atom at the second position and a cyclopropyl group at the fourth position of the pyridine ring. This unique structure contributes to its distinct chemical properties, which have garnered interest in medicinal chemistry and agrochemical applications. Recent studies have indicated that this compound may interact with various biological targets, influencing several biochemical pathways.
The compound's structural features contribute to its biological activity, particularly its ability to modulate enzyme activity and receptor interactions. The presence of the chlorine atom enhances its lipophilicity, facilitating penetration across biological membranes, while the cyclopropyl group may influence binding affinity to specific targets.
Research into the mechanism of action for this compound suggests that it interacts with specific enzymes or receptors, potentially leading to therapeutic effects. The compound's unique combination of functional groups allows for diverse interactions within biological systems.
Biological Activity
Preliminary studies have shown that this compound exhibits potential biological activities, including:
- Enzyme Modulation : Interactions with enzymes involved in metabolic pathways.
- Receptor Binding : Potential effects on neurotransmitter receptors, which could influence neurological functions.
- Antimicrobial Properties : Some derivatives have demonstrated activity against various microbial strains, indicating potential use in treating infections.
Summary of Biological Activities
Biological Activity | Description |
---|---|
Enzyme Modulation | Alters the activity of specific metabolic enzymes. |
Receptor Interaction | Binds to neurotransmitter receptors, affecting signal transduction. |
Antimicrobial Effects | Exhibits inhibitory action against certain bacterial strains. |
Similar Compounds and Their Activities
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
4-Chloro-pyridine-2-carboxylic acid | Lacks cyclopropyl group | Antimicrobial activity |
2-Chloro-5-cyclopropylpyridine | Different chlorination position | Neuroprotective effects |
2-Chloro-4-(trifluoromethyl)pyridine | Contains trifluoromethyl instead of cyclopropyl | Enhanced receptor binding |
Case Studies
- Enzyme Interaction Study : A study investigated the effect of this compound on cytochrome P450 enzymes. Results indicated that the compound could inhibit specific isoforms, suggesting potential implications for drug metabolism and toxicity profiles.
- Antimicrobial Efficacy : A series of derivatives were synthesized and tested against common bacterial pathogens. The results showed that certain modifications to the cyclopropyl group enhanced antimicrobial efficacy, highlighting the importance of structural optimization in drug design.
- Neurotransmitter Receptor Binding : Research utilizing radiolabeled assays demonstrated that this compound binds effectively to serotonin receptors, indicating potential applications in treating mood disorders.
Properties
IUPAC Name |
2-chloro-4-cyclopropylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTFJIRCPIPPQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168975-75-5 |
Source
|
Record name | 2-chloro-4-cyclopropylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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